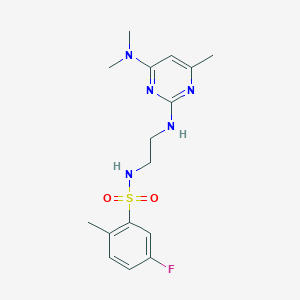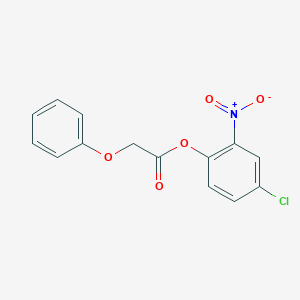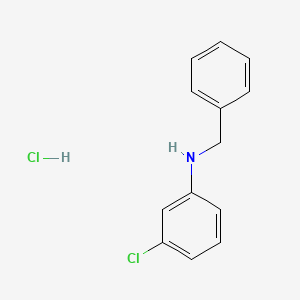
N-benzyl-3-chloroaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-chloroaniline hydrochloride is a chemical compound with the CAS Number: 93445-15-9 . It has a molecular weight of 254.16 and is typically in the form of a powder .
Synthesis Analysis
A safe and convenient synthesis of a similar compound, 4-benzyloxy-3-chloroaniline, has been described . The commercially available 4-benzyloxy-3-chloronitrobenzene is reduced using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues . This process is suitable for kilogram-scale synthesis .Molecular Structure Analysis
The InChI code for N-benzyl-3-chloroaniline hydrochloride is 1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
N-benzyl-3-chloroaniline hydrochloride is a powder at room temperature . It has a melting point of 171-172 degrees Celsius .科学研究应用
“N-benzyl-3-chloroaniline hydrochloride” is a chemical compound with the CAS Number: 93445-15-9 . It’s a powder at room temperature and has a molecular weight of 254.16 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
One potential application of “N-benzyl-3-chloroaniline hydrochloride” could be in the synthesis of anilines . Anilines are important in a wide range of scientific fields, including organic chemistry, medicinal chemistry, and materials science . They can be used to produce pharmaceuticals, dyes, and polymers .
The specific methods of application or experimental procedures would depend on the context of the research. For example, in the synthesis of anilines, this compound could be used as a starting material or intermediate. The reaction conditions, such as temperature, pressure, and solvent, would be optimized based on the specific reaction .
-
Hydrogenative Deprotection of N-Benzyl Groups
- Summary: This compound can be used in the hydrogenative deprotection of N-benzyl groups, a crucial step in the synthesis of various organic compounds .
- Method: The process involves the use of a mixed catalyst of Palladium and Niobic Acid-on-Carbon . The catalysts can be easily removed from the reaction mixture and are reusable .
- Results: The deprotected amines are obtained in excellent yields without an additional neutralization process .
-
Ammonia Gas-Sensing Applications
- Summary: Poly(2-chloroaniline), which can potentially be synthesized from “N-benzyl-3-chloroaniline hydrochloride”, has been studied for its ammonia gas-sensing applications .
- Method: The study involved the use of a variety of inorganic acid dopants such as HCl, H2SO4, and HClO4 .
- Results: It was observed that the electrical conductivity increased linearly with an increase in temperature . The electrical conductivity was found to be higher with the inorganic acid dopant HClO4 .
-
Synthesis of Other Chemical Compounds
- Summary: “N-benzyl-3-chloroaniline hydrochloride” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
- Method: The specific methods would depend on the target compound. For example, it could be used in a reaction with another reagent under specific conditions (e.g., temperature, pressure, solvent) to produce a new compound .
- Results: The yield and purity of the product would be important metrics. These would depend on the specific reaction conditions and the efficiency of the subsequent purification process .
-
Material Science Research
- Summary: Poly(2-chloroaniline), which can potentially be synthesized from “N-benzyl-3-chloroaniline hydrochloride”, has been studied for its ammonia gas-sensing applications .
- Method: The study involved the use of a variety of inorganic acid dopants such as HCl, H2SO4, and HClO4 .
- Results: It was observed that the electrical conductivity increased linearly with an increase in temperature. The electrical conductivity was found to be higher with the inorganic acid dopant HClO4 .
安全和危害
属性
IUPAC Name |
N-benzyl-3-chloroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGESCSRYVFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-chloroaniline hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
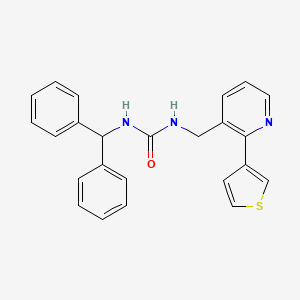
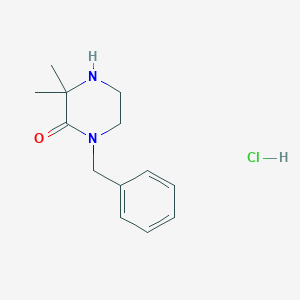
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)
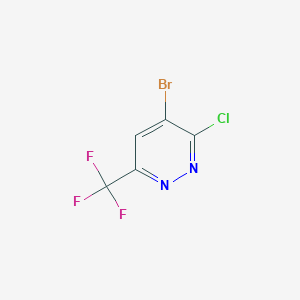
![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)
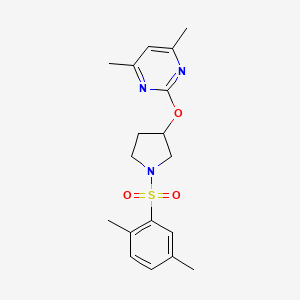
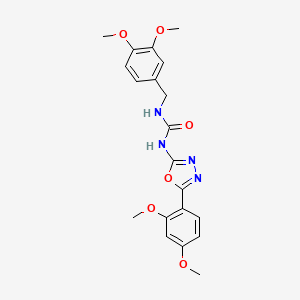
![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)
